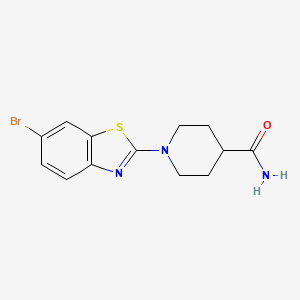![molecular formula C17H24N4S B12267042 1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12267042.png)
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the phenylethyl group through a nucleophilic substitution reaction. The thiadiazole ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Phenylethyl)-4-[3-(methyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-(2-Phenylethyl)-4-[3-(ethyl)-1,2,4-thiadiazol-5-yl]piperazine
Uniqueness
1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the specific substitution pattern on the piperazine and thiadiazole rings. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H24N4S |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
5-[4-(2-phenylethyl)piperazin-1-yl]-3-propan-2-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C17H24N4S/c1-14(2)16-18-17(22-19-16)21-12-10-20(11-13-21)9-8-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Clave InChI |
XHBVSCXOSHJASV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NSC(=N1)N2CCN(CC2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266976.png)
![N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12266991.png)
![3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12266993.png)
![1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B12266999.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B12267000.png)
![N-{1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12267004.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12267013.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12267020.png)
![2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267026.png)
![2-methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267034.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12267046.png)
![4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12267047.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12267063.png)
